2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with allyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and ensuring compliance with safety and environmental regulations.
Types of Reactions:
Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The allyl and methylsulfanyl groups can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its heterocyclic structure, it has potential as an antimicrobial agent.
Anticancer Research: Preliminary studies suggest it may exhibit cytotoxic activity against certain cancer cell lines.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is primarily due to its ability to interact with various molecular targets. The sulfur atoms can form strong interactions with metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Allylsulfanyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Uniqueness: The presence of both allylsulfanyl and methylsulfanyl groups in 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole provides unique steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQRDUCPLVESOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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